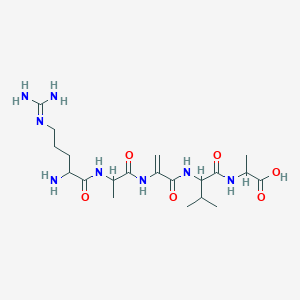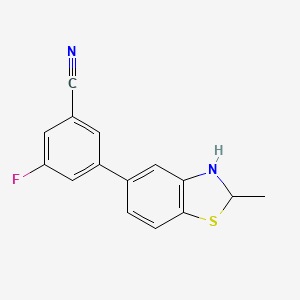![molecular formula C37H59N3O7S2 B10772973 (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)
(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the ability to alter hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations . This compound is primarily used in scientific research and has shown promise in various applications, particularly in the field of medicine.
Méthodes De Préparation
The synthesis of SC-435 involves several steps. One of the key steps includes the reaction of diol with an acetic acid solution of hydrobromic acid, followed by acidic hydrolysis of the generated acetate ester to furnish bromo alcohol. This is then oxidized to the bromo aldehyde using either dimethyl sulfoxide and sulfur trioxide-pyridine complex or sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl and potassium bromide
Analyse Des Réactions Chimiques
SC-435 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: SC-435 can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include dimethyl sulfoxide, sulfur trioxide-pyridine complex, sodium hypochlorite, and 2,2,6,6-tetramethylpiperidine-1-oxyl. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
SC-435 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study bile acid transport and cholesterol metabolism.
Biology: The compound is used to investigate the role of bile acids in various biological processes.
Mécanisme D'action
SC-435 exerts its effects by inhibiting the apical sodium-dependent bile acid transporter. This inhibition leads to impairments in the enterohepatic circulation of bile acids and their excretion with fecal masses. Consequently, cholesterol is utilized for the synthesis of new bile acids, which helps lower plasma cholesterol levels . The molecular targets involved include the bile acid transporter and pathways related to cholesterol metabolism.
Comparaison Avec Des Composés Similaires
SC-435 is unique compared to other similar compounds due to its specific inhibition of the apical sodium-dependent bile acid transporter. Similar compounds include:
- A3309
- SHP626
- A4250
- 264W94
- GSK2330672 These compounds also inhibit bile acid transport but may have different efficacy and tolerance profiles . SC-435 stands out due to its specific mechanism of action and potential therapeutic applications.
Propriétés
Formule moléculaire |
C37H59N3O7S2 |
|---|---|
Poids moléculaire |
722.0 g/mol |
Nom IUPAC |
(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;methanesulfonate |
InChI |
InChI=1S/C36H56N3O4S.CH4O3S/c1-5-7-17-36(18-8-6-2)28-44(41,42)33-16-13-30(37(3)4)27-32(33)34(35(36)40)29-11-14-31(15-12-29)43-26-10-9-22-39-23-19-38(20-24-39)21-25-39;1-5(2,3)4/h11-16,27,34-35,40H,5-10,17-26,28H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |
Clé InChI |
VRHOEJBXKXQDQB-SWIBWIMJSA-M |
SMILES isomérique |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
SMILES canonique |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)


![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)

![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
![5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid](/img/structure/B10772959.png)

![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B10772971.png)
